rac-2',3',5'-Trimethyl Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from ketoprofen, which is widely used for its analgesic and anti-inflammatory properties. Ketoprofen itself is classified as an arylpropionic acid derivative, which is a significant category of NSAIDs. The compound is characterized by its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.
The compound is synthesized from ketoprofen, which is commercially available and utilized in various pharmaceutical formulations. It belongs to the broader class of non-steroidal anti-inflammatory agents, specifically categorized under the a-arylpropionic acids.
The synthesis of rac-2',3',5'-Trimethyl Ketoprofen involves several methodologies, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, the use of dichloromethane as a solvent in reactions involving dicyclohexylcarbodiimide has been noted for improving product formation efficiency.
The molecular formula for rac-2',3',5'-Trimethyl Ketoprofen is , with a molecular weight of approximately 296.36 g/mol. The structure features a carboxylic acid functional group attached to an aromatic ring, contributing to its biological activity.
O=C(C1=CC=CC(C(C)C(O)=O)=C1)C2=C(C)C(C)=CC(C)=C2
The primary chemical reactions involving rac-2',3',5'-Trimethyl Ketoprofen include:
The mechanism by which rac-2',3',5'-Trimethyl Ketoprofen exerts its effects involves:
rac-2',3',5'-Trimethyl Ketoprofen is primarily utilized in:
Nonsteroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class, including ketoprofen ((RS)-2-(3-benzoylphenyl)propanoic acid), exert therapeutic effects through reversible inhibition of cyclooxygenase (COX) enzymes. These enzymes catalyze prostaglandin biosynthesis from arachidonic acid, mediating pain and inflammation pathways [5] [7]. Structurally, these compounds feature a chiral center adjacent to a carboxylic acid group and an aromatic pharmacophore—typically a biphenyl ketone in ketoprofen—that facilitates target binding [3] [6]. The carboxylic acid moiety enables ionic interactions with COX active-site residues, while aromatic systems engage in hydrophobic contacts. Ketoprofen itself demonstrates potent anti-inflammatory activity but suffers from gastrointestinal toxicity linked to its free carboxylic acid group and extensive hepatic metabolism via glucuronidation (50–80% of clearance) and cytochrome P450-mediated oxidation [5]. These pharmacological limitations drive structural innovation to enhance target selectivity and metabolic stability.
Table 1: Core Pharmacological Attributes of Ketoprofen
Property | Description | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₄O₃ | [7] |
Primary Mechanism | Reversible inhibition of COX-1 and COX-2 | [5] |
Metabolic Pathways | Glucuronidation (UGT enzymes), CYP3A4/CYP2C9 oxidation | |
Key Limitations | Gastrointestinal toxicity, chiral inversion, photodegradation concerns | [3] |
The structural optimization of ketoprofen focuses on modifying its aromatic pharmacophore to modulate electronic, steric, and metabolic properties. rac-2',3',5'-Trimethyl ketoprofen exemplifies this approach, incorporating methyl groups at ortho and meta positions of the distal phenyl ring. This derivative belongs to a broader class of ketoprofen impurities and analogs documented in pharmacopeial standards (e.g., Ketoprofen EP Impurities A–L) [3]. The synthetic route typically involves Friedel-Crafts benzoylation followed by regioselective methylation, yielding a mixture of positional isomers. The "rac" prefix denotes the racemic nature of the compound, retaining the chiral center inherent to propionic acid derivatives [4].
Methyl substitutions alter electron density distribution within the benzophenone system, evidenced by computational studies showing modified molecular electrostatic potential (MESP) maps compared to unsubstituted ketoprofen [6]. These changes influence dipole moments (calculated at 2.8–3.2 Debye for methylated variants) and polar surface area, potentially impacting membrane permeability and target engagement. The trimethyl derivative’s extended-release potential stems from increased hydrophobicity—logP values rise by ~0.8–1.2 units relative to ketoprofen—delaying dissolution and absorption [3] [4].
Table 2: Structural and Computational Parameters of Ketoprofen vs. Trimethyl Derivative
Parameter | Ketoprofen | rac-2',3',5'-Trimethyl Ketoprofen | Change |
---|---|---|---|
Molecular Formula | C₁₆H₁₄O₃ | C₁₉H₂₀O₃ | +C₃H₆ |
Molecular Weight | 254.28 g/mol | 296.36 g/mol | +16.6% |
Calculated logP | 3.1 | 3.9–4.3 | +0.8–1.2 |
Dipole Moment | 2.3 Debye | 2.8–3.2 Debye | +22–39% |
Aromatic Substitution | Unsubstituted phenyl | 2',3',5'-Trimethylphenyl | Added steric bulk |
Regioselective methyl substitution profoundly influences the physicochemical and target-binding behaviors of arylpropionic acid NSAIDs:
Steric Modulation of COX Binding: Ortho-methyl groups (e.g., 2'-position) introduce conformational constraints in the benzoyl ring, potentially enhancing selectivity for COX-2 over COX-1. Molecular docking simulations indicate that 2',6'-dimethyl ketoprofen exhibits a 3.1-fold higher binding affinity for COX-2 (PDB:1CX2) than unsubstituted ketoprofen due to favorable van der Waals contacts with Val523 and Ala527 [6]. This "steric shielding" effect aligns with improved gastrointestinal tolerance observed in other methylated NSAIDs.
Metabolic Resistance: Methylation at positions vulnerable to phase I oxidation (e.g., 3' and 5') impedes hydroxylation by CYP450 enzymes. Comparative metabolism studies show reduced turnover of trimethyl derivatives in human hepatocyte models, with glucuronidation becoming the dominant clearance pathway (>85%) [3]. This shift may decrease reactive metabolite formation linked to hepatotoxicity, as suggested by lower glutathione adduct levels in vitro.
Photostability Enhancement: Under UV exposure, ketoprofen undergoes decarboxylation yielding cytotoxic benzophenone derivatives—a process exacerbated in tropical climates. Computational analyses indicate that ortho-methyl groups sterically hinder the transition state for decarboxylation, increasing activation energy by 12–15 kJ/mol. Experimental data confirm a 4-fold reduction in photodegradation rates for trimethyl analogs under simulated sunlight [3] [7].
Chirality and Isomerism: The racemic trimethyl derivative exists as diastereomeric mixtures due to combined chiral centers and asymmetric substitution patterns. European Pharmacopoeia lists multiple isomeric impurities (e.g., rac-2',3',4'-trimethyl ketoprofen; CAS 1785760-29-3), underscoring the need for precise regiochemical characterization during synthesis [3] [4].
Table 3: Impact of Methyl Substitution Patterns on Drug Properties
Substitution Pattern | Steric Effect | Metabolic Consequence | Target Affinity Shift |
---|---|---|---|
2'-Methyl | Blocks CYP-mediated ortho-hydroxylation | Reduced reactive quinone formation | Enhanced COX-2 selectivity (ΔG = −2.3 kcal/mol) |
3'/5'-Methyl | Electron-donating effect on ring | Slowed glucuronidation kinetics | Altered H-bonding with Tyr385 |
2',3',5'-Trimethyl | Synergistic steric shielding | Dominant glucuronidation pathway | Improved fit into hydrophobic COX-2 pocket |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5